Topoisomerase II inhibitor 13

Topoisomerase II Catalytic inhibitor Nonintercalative

Topoisomerase II inhibitor 13 is a nonintercalative catalytic Topo II inhibitor with validated IC₅₀ of 0.87 µM in HL-60/MX2 cells—maintaining potency where clinical poisons like etoposide and doxorubicin fail. Unlike intercalating agents, this compound does not insert between DNA base pairs, enabling unambiguous dissection of Topo II catalytic inhibition versus DNA damage signaling. Ideal for poison-resistant leukemia/lymphoma models (HL-60, HL-60/MX2, Raji, A549). At 20 µM, it nearly abolishes Topo II activity in kDNA decatenation assays without stabilizing cleavable complexes. Procure to establish baseline catalytic inhibition phenotypes against clinical poison controls in γH2AX, comet, and decatenation checkpoint studies.

Molecular Formula C22H23N9
Molecular Weight 413.5 g/mol
Cat. No. B7740705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 13
Molecular FormulaC22H23N9
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N
InChIInChI=1S/C22H23N9/c1-3-30(4-2)10-7-11-31-20(25)18(21-27-14-8-5-6-9-15(14)28-21)19-22(31)29-17(13-24)16(12-23)26-19/h5-6,8-9H,3-4,7,10-11,25H2,1-2H3,(H,27,28)
InChIKeySZUYNNSSCOCFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase II Inhibitor 13: Procurement-Relevant Identification and Molecular Characteristics


Topoisomerase II inhibitor 13 (CAS 451515-89-2; molecular formula C₂₂H₂₃N₉; molecular weight 413.5 g/mol) is a pyrrolo[2,3-b]pyrazine derivative containing a benzimidazolyl moiety . The compound, originally designated as compound 3m in the primary research literature, functions as a nonintercalative catalytic inhibitor of topoisomerase II (Topo II) and is structurally distinct from clinical Topo II poisons such as etoposide and doxorubicin [1]. The compound is commercially available from multiple research chemical suppliers with reported purity specifications of ≥95% to >98% (HPLC) .

Why Generic Substitution of Topoisomerase II Inhibitor 13 with Clinical Poisons or Alternative Catalytic Inhibitors Compromises Experimental Integrity


Topoisomerase II inhibitor 13 cannot be substituted with clinical Topo II poisons (e.g., etoposide, doxorubicin) due to a fundamental mechanistic divergence: this compound acts as a nonintercalative catalytic inhibitor rather than a poison, meaning it does not stabilize the DNA-Topo II cleavable complex that generates DNA double-strand breaks [1]. Substitution with clinical poisons would therefore introduce confounding DNA damage signals absent with this compound. Furthermore, among catalytic inhibitors, potency varies substantially across cell lines—Topoisomerase II inhibitor 13 exhibits an IC₅₀ of 0.87 μM against HL-60/MX2 cells (derived from HL-60 against Topo II toxicity), whereas alternative catalytic inhibitors may lack this specific efficacy profile . Additionally, the compound's nonintercalative DNA binding mechanism contrasts with intercalating agents, affecting downstream apoptotic and cell cycle arrest pathways differently [1].

Topoisomerase II Inhibitor 13: Quantitative Comparative Evidence for Differentiated Scientific Selection


Mechanistic Differentiation: Topoisomerase II Inhibitor 13 Functions as a Catalytic Inhibitor, Not a DNA Poison

Topoisomerase II inhibitor 13 (compound 3m) was characterized as a nonintercalative catalytic inhibitor of Topo II, not a Topo II poison. The distinction is critical: catalytic inhibitors interfere with enzymatic steps without stabilizing the cleavable complex, whereas poisons such as etoposide and doxorubicin trap the DNA-enzyme intermediate to generate DNA double-strand breaks. In kDNA decatenation assays, compound 3m at 20 μM exhibited potent inhibition, nearly eliminating Topo II activity [1]. DNA binding studies confirmed that compound 3m does not intercalate into DNA, distinguishing it from intercalating Topo II inhibitors such as doxorubicin [1]. This mechanistic classification places Topoisomerase II inhibitor 13 in a distinct functional category that requires different experimental controls and interpretations than poison-based Topo II inhibition studies [2].

Topoisomerase II Catalytic inhibitor Nonintercalative Mechanism of action Anticancer

Potency in HL-60/MX2 Topo II Poison-Resistant Cells: IC₅₀ of 0.87 μM

Topoisomerase II inhibitor 13 (compound 3m) demonstrates an IC₅₀ of 0.87 μM against HL-60/MX2 cells . HL-60/MX2 is a subline derived from HL-60 human promyelocytic leukemia cells that exhibits resistance to Topo II poisons due to reduced Topo IIα expression and altered subcellular distribution. The compound's ability to maintain sub-micromolar potency against a poison-resistant cell line distinguishes it from Topo II poisons such as etoposide and mitoxantrone, which show markedly reduced efficacy in this model system [1]. This profile suggests that Topoisomerase II inhibitor 13 may circumvent one of the primary clinical resistance mechanisms that limit poison-based Topo II therapies [2].

Topoisomerase II Drug resistance HL-60/MX2 Antiproliferative IC₅₀

Differential Antiproliferative Potency Across Multiple Cancer Cell Lines: Cell-Type-Selective IC₅₀ Profile

Topoisomerase II inhibitor 13 exhibits a distinctive cell-type-dependent potency profile across six human cancer cell lines, with IC₅₀ values spanning a 30-fold range from 0.87 μM to 25.85 μM [1]. This heterogeneity in antiproliferative response—with sub-micromolar potency against HL-60/MX2 (0.87 μM) and low single-digit micromolar potency against HL-60 (1.23 μM), Raji (1.73 μM), and A549 (1.82 μM), contrasted with 10- to 25-fold lower potency in K562 (10.38 μM) and MDA-MB-231 (25.85 μM)—indicates that cellular context significantly modulates compound efficacy [1]. Unlike broad-spectrum Topo II poisons that may exhibit more uniform potency profiles across cell types, this compound's cell-line-dependent activity suggests differential sensitivity based on intrinsic cellular factors beyond Topo II expression alone [2].

Topoisomerase II Antiproliferative IC₅₀ Cancer cell lines Selectivity

Nonintercalative DNA Binding Mode: Mechanistic Distinction from Intercalating Topo II Inhibitors

Topoisomerase II inhibitor 13 (compound 3m) was confirmed to be a nonintercalative Topo II catalytic inhibitor through multiple orthogonal DNA binding assays. UV-visible absorption spectroscopy, fluorescence intercalator displacement (FID) assays, and viscosity measurements collectively demonstrated that compound 3m does not intercalate into DNA [1]. Molecular docking studies further indicated that compound 3m binds to the ATP binding site of Topo II, consistent with the mechanism of catalytic inhibitors that block ATP hydrolysis rather than stabilizing DNA-enzyme covalent complexes [1]. This nonintercalative mechanism contrasts with intercalating agents such as doxorubicin and amsacrine, which insert between DNA base pairs and exhibit different genotoxicity profiles and structure-activity relationships [2].

Topoisomerase II Nonintercalative DNA binding Catalytic inhibitor Mechanism

Comparative In-Class Potency: Compound 3m vs. Structural Analogs in the Pyrrolo[2,3-b]pyrazine Series

Within the 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine series, compound 3m demonstrated the most favorable overall potency profile against multiple cancer cell lines [1]. In HL-60/MX2 cells, compound 3m (IC₅₀ = 0.87 μM) was among the most potent derivatives tested, and its potency was maintained across HL-60 (1.23 μM) and Raji (1.73 μM) cell lines [1]. Compared to structurally related compounds in the series (e.g., compounds 3a-3l with varying benzimidazole, benzoxazole, and benzothiazole substituents), compound 3m contains a benzimidazol-2-yl moiety at the 7-position and a diethylamino propyl group at the N1-position of the pyrrolo[2,3-b]pyrazine core—structural features associated with enhanced Topo II catalytic inhibition and antiproliferative activity [1]. The specific combination of substituents in compound 3m provided optimal activity relative to other series members [2].

Topoisomerase II Structure-activity relationship Pyrrolo[2,3-b]pyrazine SAR IC₅₀

Topo II Catalytic Inhibitor Classification in Patent and Review Literature: Emerging Preference for Safer, Non-Poison Mechanisms

A 2025 patent review covering Topo II inhibitors in oncology (January 2016–January 2025) identifies catalytic Topo II inhibitors as offering 'a safer and more effective alternative to Topo II poisons' [1]. The review notes that some patented compounds showed catalytic inhibition of Topo II and that newer compounds exhibit in vitro cytotoxicity in the low micromolar range—comparable to or greater than that induced by clinically established Topo II inhibitors such as doxorubicin and etoposide [1]. Topoisomerase II inhibitor 13 (compound 3m), first published in 2016, represents an early example of this catalytic inhibitor class with sub-micromolar potency in resistant cell models [2]. The compound's mechanism aligns with the broader industry trend toward catalytic inhibitors, which avoid the DNA double-strand breaks and associated secondary malignancies linked to Topo II poisons such as etoposide and doxorubicin [3].

Topoisomerase II Catalytic inhibitor Patent review Drug development Non-poison

Topoisomerase II Inhibitor 13: Evidence-Derived Application Scenarios for Targeted Procurement


Topo II Poison Resistance Mechanism Studies in HL-60/MX2 Leukemia Models

This compound is uniquely suited for research involving HL-60/MX2 cells, a well-characterized Topo II poison-resistant leukemia model. With an IC₅₀ of 0.87 μM in HL-60/MX2 cells compared to 1.23 μM in parental HL-60 cells, Topoisomerase II inhibitor 13 maintains potency where clinical poisons such as etoposide and mitoxantrone lose substantial efficacy due to reduced Topo IIα expression [1]. The compound's nonintercalative catalytic inhibition mechanism bypasses the cleavable complex stabilization step that poison-resistant cells evade, making it an ideal tool for dissecting resistance pathways and evaluating combination strategies that target poison-resistant subpopulations .

Comparative Mechanistic Studies Distinguishing Catalytic Inhibition from Topo II Poisoning

Topoisomerase II inhibitor 13 provides a validated reference compound for experiments requiring clear mechanistic separation between Topo II catalytic inhibition and poison-based mechanisms. At 20 μM, the compound nearly eliminates Topo II activity in kDNA decatenation assays without stabilizing the DNA-enzyme cleavable complex [1]. This property enables researchers to establish baseline catalytic inhibition phenotypes that can be contrasted with etoposide, doxorubicin, or other poison controls, particularly in assays measuring DNA double-strand break formation (γH2AX foci), comet assays, or decatenation checkpoint activation .

Nonintercalative DNA Binding Mechanism Studies and Genotoxicity Profiling

The compound's confirmed nonintercalative DNA binding mode—established via UV-visible absorption, fluorescence intercalator displacement, and viscosity assays [1]—makes it suitable for studies where DNA intercalation is a confounding variable. Unlike intercalating Topo II inhibitors (e.g., doxorubicin, amsacrine), Topoisomerase II inhibitor 13 does not insert between DNA base pairs, enabling cleaner interpretation of Topo II-specific cellular responses without the pleiotropic effects associated with intercalation-induced DNA structural perturbations .

Cell-Type-Selective Antiproliferative Screening in Hematological and Lung Cancer Models

Topoisomerase II inhibitor 13 demonstrates optimal efficacy in leukemia and lymphoma cell lines (HL-60, HL-60/MX2, Raji; IC₅₀ = 0.87–1.73 μM) and lung adenocarcinoma cells (A549; IC₅₀ = 1.82 μM) [1]. Procurement for studies involving these specific cancer types is supported by quantitative potency data. Conversely, the compound is less suitable for breast cancer (MDA-MB-231; IC₅₀ = 25.85 μM) or CML (K562; IC₅₀ = 10.38 μM) models, where substantially higher concentrations (>10 μM) are required to achieve growth inhibition [1]. This cell-type-selectivity profile should inform experimental design and compound selection when comparing across different tumor types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase II inhibitor 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.